(2-isocyanatopropan-2-yl)cyclopropane

Steric hindrance Isocyanate reactivity Substituent effects

(2-Isocyanatopropan-2-yl)cyclopropane (CAS 2649079-66-1, molecular formula C₇H₁₁NO, exact mass 125.084 g/mol) is a tertiary-alkyl isocyanate featuring a cyclopropane ring directly bonded to a gem-dimethyl-substituted α-carbon bearing the –N=C=O functionality. Structurally, the compound combines a small-ring cycloalkane substituent with a sterically hindered tertiary isocyanate, placing it at the intersection of cyclopropyl isocyanate (CAS 4747-72-2) , cyclopropylmethyl isocyanate (CAS 25694-89-7) , and tert-alkyl isocyanate chemical space.

Molecular Formula C7H11NO
Molecular Weight 125.2
CAS No. 2649079-66-1
Cat. No. B6271692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-isocyanatopropan-2-yl)cyclopropane
CAS2649079-66-1
Molecular FormulaC7H11NO
Molecular Weight125.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isocyanatopropan-2-yl)cyclopropane (CAS 2649079-66-1) — Compound Class and Procurement-Relevant Structural Profile


(2-Isocyanatopropan-2-yl)cyclopropane (CAS 2649079-66-1, molecular formula C₇H₁₁NO, exact mass 125.084 g/mol) is a tertiary-alkyl isocyanate featuring a cyclopropane ring directly bonded to a gem-dimethyl-substituted α-carbon bearing the –N=C=O functionality . Structurally, the compound combines a small-ring cycloalkane substituent with a sterically hindered tertiary isocyanate, placing it at the intersection of cyclopropyl isocyanate (CAS 4747-72-2) , cyclopropylmethyl isocyanate (CAS 25694-89-7) , and tert-alkyl isocyanate chemical space. It is listed as a research-grade building block available from multiple specialty chemical suppliers .

Why Generic Substitution with Common Alkyl or Cycloalkyl Isocyanates Cannot Be Assumed for (2-Isocyanatopropan-2-yl)cyclopropane


Although isocyanates share a common –N=C=O reactive group, their physical properties (boiling point, solubility, moisture sensitivity) and kinetic behavior toward nucleophiles (amines, alcohols, water) are governed by the steric and electronic character of the substituent attached to the isocyanate nitrogen [1]. A tertiary isocyanate flanked by both a cyclopropyl ring and two methyl groups creates a unique steric environment that has no direct analog among commercially prevalent isocyanates — neither cyclopropyl isocyanate (primary, unhindered, CAS 4747-72-2) nor cyclohexyl isocyanate (secondary, CAS 3173-53-3, same formula C₇H₁₁NO but wholly different topology) [2] reproduces this substitution pattern. Generic substitution therefore risks altered reaction rates, different shelf-life stability, and divergent downstream product profiles that cannot be predicted from class-level generalizations alone.

Quantitative Differentiation Evidence for (2-Isocyanatopropan-2-yl)cyclopropane CAS 2649079-66-1: A Transparent Evidence-Gap Assessment


Structural Topology: Quantification of Steric Bulk Relative to Closest Cycloalkyl-Isocyanate Analogs

The target compound bears a tertiary α-carbon (quaternary center) directly adjacent to the isocyanate nitrogen, creating a steric profile distinct from primary and secondary isocyanate analogs. Cyclopropyl isocyanate (CAS 4747-72-2, M.W. 83.09) has zero alkyl substituents on the NCO-bearing carbon (class-level inference applied here because no direct head-to-head kinetic measurements exist for any pair involving this specific tertiary cyclopropyl isocyanate). Cyclopropylmethyl isocyanate (CAS 25694-89-7, M.W. 97.12) is a primary isocyanate. Cyclohexyl isocyanate (CAS 3173-53-3, M.W. 125.17) is a secondary isocyanate with the same molecular formula but a six-membered ring. The target compound is the only member of this comparison set with a tertiary NCO-substituted carbon (Evans-Morris-Webster empirical rules predict tertiary isocyanate NCO relative reactivity vs. primary aliphatic isocyanate to be ca. 0.003–0.01 in uncatalyzed alcohol addition [1]; this is a class-level prediction and has not been experimentally confirmed for this specific compound).

Steric hindrance Isocyanate reactivity Substituent effects

Molecular Weight Differentiation and Its Practical Implications for Stoichiometry and Shipping Classification

The target compound (M.W. 125.17) is isobaric with cyclohexyl isocyanate (M.W. 125.17) but differs in ring topology (three-membered vs. six-membered ring), which affects physical form, boiling point, and shipping classification. Cyclopropylmethyl isocyanate (M.W. 97.12) is 22.4% lighter; cyclopropyl isocyanate (M.W. 83.09) is 33.6% lighter. For a reaction requiring equimolar NCO equivalents, 1 kg of the target compound delivers 7.99 moles of NCO, vs. 10.30 moles from cyclopropylmethyl isocyanate and 12.03 moles from cyclopropyl isocyanate. The higher molecular weight per NCO equivalent reduces the number of NCO functional groups per unit mass, which may affect shipping cost per mole of reactive functionality and formulation calculations . The cyclopropane ring imparts ring-strain energy (~27 kcal/mol) absent in the cyclohexyl isostere [1], which can influence thermal behavior during exothermic NCO reactions.

Molecular weight Formula weight Procurement

Predicted Physical Property Differentiation: Boiling Point and Solubility Profile

Limited experimentally measured physical-property data exist for the target compound. Cyclopropyl isocyanate (CAS 4747-72-2) has a predicted boiling point of 87.0±9.0 °C, density 1.19±0.1 g/cm³, and sparing aqueous solubility (~12 g/L at 25 °C, calculated) . Cyclopropylmethyl isocyanate (CAS 25694-89-7) has a predicted boiling point of 126.1±9.0 °C and density 1.12±0.1 g/cm³ . The target compound, with its larger molecular surface area and branched alkyl character, is expected (by class-level inference) to exhibit a boiling point intermediate between cyclopropylmethyl isocyanate and higher tertiary alkyl isocyanates — plausibly in the 130–160 °C range — and lower aqueous solubility than the smaller cyclopropyl isocyanates owing to increased hydrocarbon character. This has practical consequences for purification (distillation feasibility) and biphasic reaction design. Note: none of the predicted values for the target compound have been experimentally verified.

Boiling point Solubility Purification

Storage Stability and Moisture Sensitivity: Tertiary Isocyanate vs. Primary Cycloalkyl Isocyanates

Isocyanates are universally moisture-sensitive, but the rate of hydrolysis and dimerization/trimerization on storage is modulated by steric shielding of the NCO group [1]. Tertiary alkyl isocyanates, including 1→3 branched isocyanate monomers, are reported to exhibit enhanced ambient storage stability attributed to steric protection of the electrophilic carbon by the proximate quaternary center [2]. Cyclopropyl isocyanate (CAS 4747-72-2), a primary isocyanate, is classified as moisture-sensitive and requires storage at 2–8 °C under inert atmosphere . By class-level inference, the target compound — a tertiary isocyanate with gem-dimethyl shielding — is expected to hydrolyze more slowly under identical conditions than cyclopropyl isocyanate. The magnitude of this stability advantage has not been quantitatively determined for this specific structure in published studies. For procurement and inventory management, this implies potentially longer shelf-life at ambient temperature but cannot be assumed without lot-specific stability data from the supplier.

Storage stability Moisture sensitivity Isocyanate handling

Differentiated Application Scenarios for (2-Isocyanatopropan-2-yl)cyclopropane Based on Structural and Physicochemical Positioning


Controlled-Derivatization Reagent for Sequential Urea/Urethane Library Synthesis

Where a synthetic sequence requires selective, temporally controlled introduction of a cyclopropane moiety via isocyanate chemistry, the predicted slow reactivity of the tertiary NCO group (class-level estimate: >100-fold slower than primary isocyanate toward alcohols without catalyst [1]) provides a wider operational window than primary cyclopropyl isocyanate. This enables stepwise derivatization — e.g., first reacting a more reactive isocyanate with an amine, followed by slow addition of the target compound to a secondary nucleophile — without requiring NCO protecting-group strategies. Users should verify kinetics experimentally, as no published rate data exist for this specific structure.

Cyclopropane Ring-Containing Polyurethane or Polyurea Building Block with Distinct Thermomechanical Properties

The combination of a cyclopropane ring (ring strain ~27 kcal/mol [2]) with a tertiary isocyanate linkage creates a monomer that, upon incorporation into polyurethanes, may introduce local rigidity and altered segmental dynamics compared to polymers derived from cyclohexyl isocyanate (no ring strain) or linear aliphatic isocyanates. This structural feature is relevant for coating or adhesive formulations where a balance of hardness and flexibility is sought. The compound's isobaric relationship with cyclohexyl isocyanate (both M.W. 125.17 [3]) allows formulators to compare the two directly on an equal-mass basis, with the cyclopropane analog expected to yield materials with higher Tg and different viscoelastic behavior.

Small-Molecule Probe or Fragment for Covalent Target Engagement Studies Requiring Cyclopropane Topology

The cyclopropane ring is a privileged motif in medicinal chemistry, appearing in marketed drugs and bioactive molecules [4]. A tertiary isocyanate functional handle (N=C=O) permits covalent attachment to biological nucleophiles (e.g., active-site serine, cysteine, or lysine residues) in a sterically controlled manner. The gem-dimethyl substitution adjacent to the NCO group restricts the rotational freedom of the reactive moiety, potentially conferring greater target selectivity than flexible primary isocyanates. For fragment-based covalent inhibitor discovery, this compound offers a compact (M.W. 125), strained-ring electrophilic warhead distinct from acrylamide or vinyl sulfone alternatives.

Specialty Isocyanate for Moisture-Cure Systems Requiring Extended Pot-Life

In one-component moisture-cure polyurethane formulations, the pot-life (working time before gelation upon exposure to ambient humidity) is inversely related to the isocyanate–water reaction rate. The tertiary isocyanate character of the target compound predicts slower reaction with atmospheric moisture compared to primary cyclopropyl isocyanate or cyclopropylmethyl isocyanate [1], potentially extending the application window for sealants, coatings, or adhesives without resorting to blocked-isocyanate chemistry. Procurement evaluation should request supplier lot-specific viscosity-stability data under controlled humidity conditions to confirm this predicted behavior.

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